molecular formula C11H13NO2S2 B13072724 2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide

2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide

Cat. No.: B13072724
M. Wt: 255.4 g/mol
InChI Key: DEQGVXDZGFVGKQ-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H13NO2S2

Molecular Weight

255.4 g/mol

IUPAC Name

2,5,7-trimethyl-1-benzothiophene-3-sulfonamide

InChI

InChI=1S/C11H13NO2S2/c1-6-4-7(2)10-9(5-6)11(8(3)15-10)16(12,13)14/h4-5H,1-3H3,(H2,12,13,14)

InChI Key

DEQGVXDZGFVGKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(S2)C)S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiophene derivatives, including 2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide, can be achieved through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . Another method includes the aryne reaction with alkynyl sulfides, which provides a straightforward route to benzothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmacological Properties

The compound is primarily recognized for its interaction with glucokinase regulatory protein (GKRP), which plays a critical role in glucose metabolism. Research indicates that compounds like 2,5,7-trimethyl-1-benzothiophene-3-sulfonamide can modulate GKRP activity, making them potential candidates for treating type 2 diabetes and other metabolic disorders. The inhibition of GKRP by such compounds can enhance glucose-induced insulin secretion from pancreatic beta cells and improve glycogen synthesis in the liver .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains and fungi. For instance, molecular docking studies have identified specific target proteins within bacteria and fungi that are susceptible to these compounds, suggesting their potential as new classes of antibiotics . The binding efficiency of these compounds to target proteins indicates a promising avenue for addressing multidrug-resistant infections.

Anti-inflammatory Effects

Thiophene-based compounds are also noted for their anti-inflammatory properties. Studies have demonstrated that derivatives like this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-8 in cellular models. This inhibition was associated with the downregulation of key signaling pathways involved in inflammation, including ERK and NF-ĸB pathways . Such findings position these compounds as potential therapeutic agents for inflammatory diseases.

Cancer Therapeutics

The compound's role in cancer therapy is another critical area of research. Inhibiting GKRP has been linked to reduced tumor growth in various models, suggesting that this compound could be explored as a cancer treatment option . The modulation of metabolic pathways by this compound may enhance the efficacy of existing cancer therapies while minimizing side effects.

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

Study Application Findings
Study on GKRP InteractionDiabetes TreatmentEnhanced insulin secretion in diabetic models .
Antimicrobial EfficacyAntibiotic DevelopmentEffective against S. epidermidis and C. albicans; molecular docking confirmed binding to target proteins .
Anti-inflammatory PotentialInflammation RegulationReduced expression of pro-inflammatory cytokines in THP-1 monocytes .
Cancer ResearchTumor Growth InhibitionInduced apoptosis in cancer cell lines through metabolic modulation .

Mechanism of Action

The mechanism of action of 2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

2,5,7-Trimethyl-1-benzothiophene-3-sulfonamide is a sulfonamide derivative of benzothiophene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

  • Molecular Formula : C11H13NO2S
  • Molecular Weight : 225.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus0.5 µg/mL24
Escherichia coli1.0 µg/mL20
Pseudomonas aeruginosa2.0 µg/mL15
Bacillus subtilis0.25 µg/mL30

The compound demonstrated the highest efficacy against Bacillus subtilis , with an MIC of 0.25μg/mL0.25\,\mu g/mL and a zone of inhibition measuring 30mm30\,mm .

The mechanism underlying the antimicrobial activity of this compound is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. The compound may act by inhibiting enzymes involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls.

Case Study 1: Efficacy Against Multidrug-Resistant Strains

A recent study explored the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus . The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation significantly .

Case Study 2: Synergistic Effects with Other Antibiotics

Another investigation assessed the synergistic effects of combining this compound with standard antibiotics like vancomycin and ampicillin. The combination therapy showed enhanced antibacterial effects compared to monotherapy, suggesting potential for clinical application in treating resistant infections .

Research Findings

Numerous studies have investigated the biological activity of sulfonamides and their derivatives. The findings suggest that modifications to the benzothiophene structure can enhance antimicrobial potency and selectivity.

Table 2: Comparative Analysis with Other Sulfonamides

Compound NameMIC (µg/mL) against S. aureusZone of Inhibition (mm)
This compound0.524
Sulfamethoxazole1.022
Sulfanilamide>1010

This table illustrates that while traditional sulfonamides like sulfamethoxazole have notable activity, the modified compound shows superior efficacy .

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